molecular formula C11H14ClNO B099851 6-(4-Chlorophenyl)-2-methyloxazinane CAS No. 15769-91-2

6-(4-Chlorophenyl)-2-methyloxazinane

Cat. No.: B099851
CAS No.: 15769-91-2
M. Wt: 211.69 g/mol
InChI Key: DAHISRJDRDHLFM-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methyloxazinane (CAS 912617-77-7) is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its oxazinane ring. The molecule features a 4-chlorophenyl substituent at position 6 and a methyl group at position 2 . Its InChIKey (QHJUIPSZPVNASK-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Properties

CAS No.

15769-91-2

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-methyloxazinane

InChI

InChI=1S/C11H14ClNO/c1-13-8-2-3-11(14-13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3

InChI Key

DAHISRJDRDHLFM-UHFFFAOYSA-N

SMILES

CN1CCCC(O1)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CCCC(O1)C2=CC=C(C=C2)Cl

Synonyms

6-(4-Chlorophenyl)-3,4,5,6-tetrahydro-2-methyl-2H-1,2-oxazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

(a) 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine

This compound (synthesized in ) shares the 4-chlorophenyl group but differs in core structure: it contains a 1,3,5-oxadiazin-2-amine ring with a trichloromethyl group at position 3. The nitrogen-rich oxadiazine ring enhances electrophilic reactivity compared to the oxygen-dominated oxazinane . Synthesis involves dehydrosulfurization of thiourea precursors, a method optimized for high yields (75–92%) under mild conditions .

(b) 6-(4-Chlorophenyl)-2-methylnicotinic Acid

A pyridine derivative (CAS 1242015-13-9) with a carboxylic acid group at position 3 and a methyl group at position 2. The aromatic pyridine core contrasts with the partially saturated oxazinane, leading to differences in polarity and hydrogen-bonding capacity .

Comparative Data Table

Property 6-(4-Chlorophenyl)-2-methyloxazinane 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-oxadiazin-2-amine 6-(4-Chlorophenyl)-2-methylnicotinic Acid
CAS Number 912617-77-7 Not specified 1242015-13-9
Core Structure Oxazinane (O, N-heterocycle) 1,3,5-Oxadiazin-2-amine Pyridine (aromatic N-heterocycle)
Key Functional Groups Methyl, 4-chlorophenyl Trichloromethyl, arylthiourea-derived amine Carboxylic acid, methyl, 4-chlorophenyl
Synthesis Method Not specified in sources Dehydrosulfurization of thioureas Not specified in sources
Potential Applications Research intermediate High-yield synthetic target for bioactive molecules Pharmaceutical precursor (e.g., kinase inhibitors)

Research Findings and Reactivity

  • Synthetic Efficiency : The oxadiazin-2-amine derivative () demonstrates superior synthetic scalability due to optimized dehydrosulfurization protocols, achieving yields >90% . In contrast, this compound’s synthesis route remains undocumented in the provided sources.
  • Stability and Reactivity : The trichloromethyl group in the oxadiazin-2-amine enhances electrophilicity, making it reactive toward nucleophiles. The oxazinane’s saturated ring likely improves metabolic stability compared to the aromatic nicotinic acid analog .
  • Solubility: The carboxylic acid group in 6-(4-Chlorophenyl)-2-methylnicotinic acid increases water solubility, whereas the oxazinane’s nonpolar structure may favor lipid membrane permeability .

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